2-(4-methoxy-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
Description
Properties
Molecular Formula |
C17H19N5O3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C17H19N5O3/c1-24-13-5-2-4-12-11(13)7-8-22(12)10-15(23)18-17-19-16(20-21-17)14-6-3-9-25-14/h2,4-5,7-8,14H,3,6,9-10H2,1H3,(H2,18,19,20,21,23) |
InChI Key |
MIFRJWMOXJXNJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NC3=NNC(=N3)C4CCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the triazole ring can produce various triazoline derivatives .
Scientific Research Applications
2-(4-methoxy-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets in biological systems. The indole and triazole rings are known to interact with enzymes and receptors, potentially modulating their activity. The compound may also affect signaling pathways and cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Indole Modifications: The target compound’s 4-methoxyindole contrasts with 5-substituted indoles (e.g., 5-F, 5-OCH₃, 5-NO₂) in analogs .
- Triazole Functionalization : The tetrahydrofuran-2-yl group in the target differs from chlorophenyl (11k) or sulfanyl-linked triazoles (19), which may alter solubility and steric interactions .
- Thermal Stability : Analogous 1,2,4-triazole-indole hybrids exhibit high melting points (>300°C), suggesting the target may share similar thermal stability .
Anticancer Activity
1,2,4-Triazole-indolinones (e.g., 11i–l) demonstrate potent VEGFR-2 inhibition, with IC₅₀ values in the nanomolar range. The hydrazinecarbonyl linker and halogen substituents (Cl, Br) enhance binding affinity to kinase domains . While the target lacks a hydrazine moiety, its tetrahydrofuran group may confer improved metabolic stability compared to halogenated analogs.
Antimicrobial Activity
Thioacetamide-triazoles (e.g., compounds 38, 39) show MIC values of 8–64 µg/mL against E. coli, with fluorobenzyl groups enhancing lipophilicity and membrane penetration . The target’s methoxyindole and tetrahydrofuran groups may reduce antimicrobial efficacy compared to sulfanyl or halogenated derivatives.
Anti-inflammatory/Anti-exudative Activity
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg). Substituents like nitro or methoxy on the phenyl ring enhance potency . The target’s tetrahydrofanyl group could mimic furan’s electronic effects but requires empirical validation.
Biological Activity
The compound 2-(4-methoxy-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide , with CAS number 1435905-66-0 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 341.4 g/mol . The structure incorporates an indole moiety and a triazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₅O₃ |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 1435905-66-0 |
Anticancer Activity
Recent studies have indicated that compounds containing indole and triazole moieties exhibit significant anticancer properties. For instance, derivatives of similar structures have shown promising results against various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.
A comparative study demonstrated that related compounds exhibited IC50 values ranging from 0.003 to 92.4 µM against different cancer cell lines, suggesting that structural modifications can enhance their potency .
Antimicrobial Properties
The presence of both indole and triazole rings in the structure is linked to antimicrobial activity. Research indicates that compounds with these features often inhibit bacterial growth through interference with essential metabolic pathways. For example, studies on similar triazole derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
- Modulation of Signaling Pathways : The interaction with cellular receptors can alter signaling cascades that lead to apoptosis in cancer cells.
- Antimicrobial Mechanisms : The disruption of bacterial cell walls and interference with DNA replication processes are common mechanisms for antimicrobial activity.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Indole Derivatives : A study evaluated a series of indole-based compounds, revealing that modifications at the 4-position significantly enhanced anticancer activity against human cervical carcinoma cells (HeLa) with IC50 values as low as 2.76 µM .
- Triazole Compounds Against Bacteria : Research on triazole derivatives showed effective inhibition against multiple bacterial strains, highlighting their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
